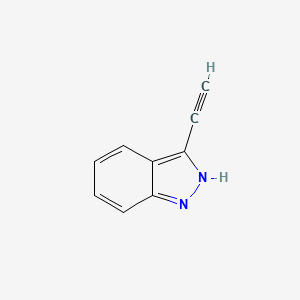

3-ethynyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h1,3-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLQPRMPQKRVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC2=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383705-71-2 | |

| Record name | 3-ethynyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynyl 1h Indazole and Its Derivatives

Strategies for Indazole Ring Formation and Functionalization at the C3 Position

The synthesis of 3-substituted indazoles, including the target compound 3-ethynyl-1H-indazole, can be approached through two main routes: construction of the indazole ring with the C3-substituent already in place, or functionalization of a pre-formed indazole at the C3 position. The latter is often more attractive in discovery chemistry as it allows for late-stage modification and rapid generation of diverse analogues. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively utilized in the synthesis of functionalized indazoles.

The Sonogashira coupling is a cornerstone reaction for the introduction of ethynyl (B1212043) groups onto aromatic and heteroaromatic rings. In the context of this compound synthesis, this reaction typically involves the coupling of a 3-halo-1H-indazole with a terminal alkyne.

A common route begins with the iodination of 1H-indazole. nih.govmdpi.com The resulting 3-iodo-1H-indazole can then be protected, for example with a tert-butyloxycarbonyl (Boc) group, to give a substrate ready for Sonogashira coupling. nih.gov The coupling of this protected 3-iodo-indazole with an appropriate alkyne, such as phenylacetylene, is carried out in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov The final step involves the removal of the protecting group, for instance, using trifluoroacetic acid (TFA), to yield the desired this compound derivative. nih.gov This methodology has been shown to produce a range of 3-ethynyl-1H-indazoles in moderate to good yields. nih.govacs.org

A study on the synthesis of 3-ethynyl-1H-indazoles reported the use of Sonogashira coupling to prepare a series of derivatives. nih.gov The key intermediate, tert-butyl 3-iodo-1H-indazole-1-carboxylate, was coupled with various terminal alkynes to afford the corresponding Boc-protected 3-alkynyl-1H-indazoles in yields ranging from 45-65%. nih.gov Subsequent deprotection with TFA gave the final products in high yields (89-95%). nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Yield of Coupled Product | Yield of Final Product | Reference |

| tert-butyl 3-iodo-1H-indazole-1-carboxylate | Phenylacetylene | Pd(Ph₃P)₂Cl₂, CuI, Et₃N | 85% | Not specified | nih.gov |

| tert-butyl 3-iodo-1H-indazole-1-carboxylate | Various alkynes | Pd(Ph₃P)₂Cl₂, CuI, Et₃N | 45-65% | 89-95% | nih.gov |

The Suzuki-Miyaura coupling is another pivotal palladium-catalyzed reaction, primarily used for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly useful for synthesizing 3-aryl-1H-indazoles.

A regioselective iridium-catalyzed C-H borylation of 1H-indazoles at the C3 position has been developed, providing the necessary boronate ester intermediates for subsequent Suzuki-Miyaura coupling. rsc.orgrsc.org This two-step, one-pot procedure allows for the efficient synthesis of a variety of 3-aryl-1H-indazoles by coupling the in situ generated boronate ester with various aryl halides (chlorides, bromides, and iodides). rsc.orgrsc.org This method is advantageous as it allows for late-stage diversification. rsc.org

The Suzuki coupling has proven to be tolerant of a range of functional groups on the aryl halide, including electron-donating and electron-withdrawing groups, as well as free hydroxyl groups. rsc.org The reaction also works well with sterically hindered electrophiles and heteroaryl halides. rsc.org

| Indazole Derivative | Aryl Halide | Catalyst System | Yield | Reference |

| 1H-Indazole-3-boronic acid pinacol (B44631) ester | 4-Iodotoluene | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 80% | mdpi.com |

| 1H-Indazole-3-boronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄ | Good | rsc.org |

| 1H-Indazole-3-boronic acid pinacol ester | 2,6-Diethylphenyl bromide | Pd(OAc)₂, SPhos, K₃PO₄ | Good | rsc.org |

Sonogashira Coupling for Ethynyl Group Introduction

Electrochemical Synthesis Approaches for 1H-Indazoles

Electrochemical methods offer a sustainable and often milder alternative to traditional synthetic routes. Several electrochemical strategies for the synthesis of the 1H-indazole core have been reported.

One approach involves the electrochemical radical Csp²–H/N–H cyclization of arylhydrazones. rsc.org This method utilizes anodic oxidation to generate N-centered radicals, which then undergo intramolecular cyclization to form the indazole ring. The reaction is typically carried out in an undivided cell using simple electrodes and can tolerate a variety of functional groups, providing moderate to good yields of 1H-indazole derivatives. rsc.org Hexafluoroisopropanol (HFIP) often plays a crucial role as a solvent and promoter for the formation of the necessary radical species. rsc.orgfrontiersin.org

Another electrochemical method describes the intramolecular N(sp²)–H/N(sp³)–H coupling, using ammonia (B1221849) as the nitrogen source. rsc.org This transition-metal-free cyclization also proceeds at room temperature and affords a range of substituted 1H-indazoles. rsc.org Furthermore, the selective electrochemical synthesis of 1H-indazole N-oxides has been developed, which can then be subjected to various C-H functionalization reactions. selleckchem.comnih.gov The selectivity of this reaction can be controlled by the choice of cathode material. nih.gov

Metal-Free Cyclization and Functionalization Methods

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. For indazole synthesis, several metal-free cyclization and functionalization strategies have emerged.

One such method involves the reaction of N-tosylhydrazones with arynes under mild conditions, leading to 3-substituted indazoles through a 1,3-dipolar cycloaddition of in situ generated diazo compounds. organic-chemistry.org Another one-pot, metal-free reaction utilizes easily available 2-aminophenones and hydroxylamine (B1172632) derivatives to produce indazoles in very good yields. organic-chemistry.org

A multicomponent reaction has been developed for the synthesis of pyrimido-fused indazoles under metal-free conditions, involving the reaction of aldehydes, ketones, and 3-aminoindazole. mdpi.com Additionally, the synthesis of 3-substituted 1H-indazoles from arylhydrazones has been achieved using montmorillonite (B579905) K-10 clay under an oxygen atmosphere, avoiding the need for metal catalysts. bibliomed.org

Stereoselective Synthesis of C3-Substituted Indazoles

The development of stereoselective methods for the functionalization of indazoles is crucial for accessing chiral molecules with potential biological activity. Direct C3-alkylation of indazoles is challenging due to the low nucleophilicity of the C3 position. nih.gov

A significant advancement in this area is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govmit.edunih.gov This method employs an "umpolung" strategy, where the indazole acts as an electrophile rather than a nucleophile. nih.govmit.edu This approach allows for the efficient preparation of a variety of C3-allyl-1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. nih.govmit.edunih.gov Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the enantioselectivity. mit.edunih.gov

Synthesis of this compound Core Structure

The most prevalent and efficient method for constructing the this compound core is through the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The typical starting material for this synthesis is a 3-halo-1H-indazole, most commonly 3-iodo-1H-indazole.

The general synthetic sequence involves several key steps:

Halogenation of the Indazole Core : The synthesis often begins with commercially available 1H-indazole, which is halogenated at the C-3 position. Iodination is frequently employed to create a highly reactive coupling partner for the subsequent Sonogashira reaction. nih.govgoogle.com

N-Protection : The indazole N-1 proton is acidic and can interfere with the coupling reaction. Therefore, protection of the N-1 position is a crucial step to ensure the reaction proceeds at the C-3 position. mdpi.com The tert-butyloxycarbonyl (Boc) group is a common choice for protection due to its straightforward installation and facile removal under acidic conditions. nih.gov

Sonogashira Coupling : The N-protected 3-iodo-1H-indazole is then coupled with a suitable alkyne source. Ethynyltrimethylsilane is often used, followed by a desilylation step. Alternatively, direct coupling with other terminal alkynes can be performed to generate derivatives. nih.gov The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI, in the presence of a base such as triethylamine (Et₃N). nih.gov These reactions can afford the coupled products in moderate to excellent yields, ranging from 45% to 95%. nih.gov

N-Deprotection : The final step is the removal of the N-protecting group. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂), yielding the final this compound. nih.gov

A representative reaction scheme is detailed below:

Step 1 : 1H-Indazole is iodinated and then protected with a Boc group to form tert-butyl 3-iodo-1H-indazole-1-carboxylate. nih.gov

Step 2 : The protected intermediate undergoes a Sonogashira coupling with an alkyne, for instance, phenylacetylene. nih.gov

Step 3 : The Boc group is removed with TFA to yield the 3-(phenylethynyl)-1H-indazole. nih.gov

| Starting Material | Alkyne | Catalyst System | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| tert-butyl 3-iodo-1H-indazole-1-carboxylate | Phenylacetylene | Pd(Ph₃P)₂Cl₂, CuI | Et₃N / CH₃CN | tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate | 85% |

| tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate | N/A (Deprotection) | TFA | CH₂Cl₂ | 3-(Phenylethynyl)-1H-indazole | Good (89-95% range for analogs) |

Derivatization Strategies for this compound

Functionalization of the indazole ring allows for the synthesis of a diverse library of compounds. Substituents can be introduced either before or after the formation of the 3-ethynyl group.

N-1 Substitution : Direct alkylation of the indazole nitrogen is a common strategy. However, this often leads to a mixture of N-1 and N-2 regioisomers. dergipark.org.tr The regiochemical outcome is influenced by the steric and electronic nature of substituents on the indazole ring, the choice of alkylating agent, the base, and the solvent. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity for various C-3 substituted indazoles. beilstein-journals.org Conversely, indazoles with electron-withdrawing groups at the C-7 position can exhibit excellent N-2 regioselectivity. beilstein-journals.org Other methods include N-arylation using copper-catalyzed or palladium-catalyzed cross-coupling reactions. researchgate.net

C4, C5, C6, and C7 Substitution : The benzene (B151609) portion of the indazole ring can be functionalized using various synthetic routes. Often, these syntheses start with appropriately substituted anilines or other benzene derivatives.

C5-Substitution : Syntheses can start from materials like 5-bromo-2-fluorobenzonitrile, which is cyclized with hydrazine (B178648) to form 5-bromo-1H-indazol-3-amine. nih.gov The bromo-substituent can then be used in cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other groups. nih.gov

C5/C6-Substitution : Nitro-indazoles, such as 5-nitro-1H-indazole and 6-nitro-1H-indazole, are versatile starting materials. researchgate.net The nitro group can be reduced to an amine, which can then be further modified, or it can act as a directing group for other reactions. google.comresearchgate.net

C7-Substitution : Novel scaffolds like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole have been synthesized to serve as building blocks for creating 7-substituted derivatives via palladium cross-coupling reactions. researchgate.net

C-H Activation : Direct C-H activation and arylation of the indazole ring have been reported, providing a modern approach to functionalization without pre-installed halides. researchgate.netrsc.orgmdpi.com For example, Pd(OAc)₂ with 1,10-phenanthroline (B135089) as a ligand can catalyze the C-H arylation of 1-substituted indazoles. researchgate.net Manganese-catalyzed ortho-C–H alkenylation of 2-arylindazoles has also been developed. nih.govsemanticscholar.org

| Starting Material | Reagent/Conditions | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| 5-bromo-1H-indazol-3-amine | Aryl boronic acid ester, PdCl₂(dppf)₂, Cs₂CO₃ | C5 | 5-Aryl-1H-indazol-3-amine | nih.gov |

| 6-nitro-1H-indazole | Aromatic aldehyde, tert-butyl 2,4-dioxopiperidine-1-carboxylate, Fe(0) | C6 (via reduction), C7 | Indazolo[6,7-b] Current time information in Chatham County, US.naphthyridine | researchgate.net |

| 1-Substituted 1H-Indazole | Aryl bromide, Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃ | C7 | 7-Aryl-1H-Indazole | researchgate.net |

| 7-Nitroindazole | Halogenation (e.g., Br₂), then reduction (H₂/Pd) | C3, C7 | 3-Halo-7-aminoindazole | niscpr.res.in |

The terminal alkyne of the this compound moiety is a highly versatile functional group, enabling a wide range of chemical transformations. The most prominent of these is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.org

Azide-Alkyne Cycloaddition : This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. This transformation is highly efficient and tolerant of a wide variety of functional groups. soton.ac.uk

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common variant, which uses a copper(I) catalyst to specifically generate the 1,4-disubstituted triazole regioisomer. organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For applications where copper catalysis might be problematic (e.g., in biological systems), a copper-less click reaction can be employed using strained cyclooctynes. thermofisher.cn

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : This method provides access to the 1,5-disubstituted triazole regioisomer, complementary to the CuAAC reaction. soton.ac.uk

The ethynyl group can also participate in other classical alkyne reactions, such as oxidation, reduction, and substitution with nucleophiles under appropriate conditions.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and atom-economical route to complex heterocyclic systems based on the indazole core. nih.gov

Several MCRs have been developed for the synthesis of fused indazole systems:

A visible-light-driven, three-component cyclization of bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles has been developed to produce pyrimido[1,2-b]indazole derivatives under mild conditions. acs.org

A metal-free, one-pot, three-component cascade reaction between aldehydes, ketones, and 3-aminoindazole can also yield highly functionalized pyrimido-fused indazoles. nih.gov

A one-pot protocol involving the in-situ reduction of a nitro-indazole (e.g., 5-nitro-1H-indazole) with iron, followed by condensation with an aromatic aldehyde and a cyclic 1,3-dicarbonyl compound, has been used to synthesize indazolo[5,4-b] Current time information in Chatham County, US.naphthyridine derivatives. researchgate.net

The 1,3-dipolar cycloaddition between N-alkylvinylindazoles and azomethine ylides (generated in situ from amino acids) provides a multicomponent route to novel spiropyrrolidine compounds bearing indazole moieties. beilstein-journals.org

| Components | Key Conditions | Product Core Structure | Reference |

|---|---|---|---|

| Bromodifluoroacetic acid derivative, Enaminone, 3-Aminoindazole | Visible light | Pyrimido[1,2-b]indazole | acs.org |

| Aldehyde, Ketone, 3-Aminoindazole | Metal-free, base-catalyzed | Pyrimido[1,2-b]indazole | nih.gov |

| Nitro-indazole, Aromatic aldehyde, Dicarbonyl compound | Fe(0) for in-situ reduction | Indazolo-naphthyridine | researchgate.net |

| N-alkylvinylindazole, Amino acid, Ninhydrin | Thermal 1,3-dipolar cycloaddition | Spiropyrrolidine-indazole | beilstein-journals.org |

Chemical Reactivity and Transformations of 3 Ethynyl 1h Indazole

Alkyne Chemistry Applications

The terminal alkyne group is a hub of reactivity, serving as a linchpin for constructing more elaborate molecular systems through various coupling reactions.

The terminal alkyne of 3-ethynyl-1H-indazole is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and specific method for conjugating the indazole moiety to other molecules, such as biomolecules or synthetic polymers, that have been functionalized with an azide (B81097) group. mdpi.com The result of this 1,3-dipolar cycloaddition is a stable 1,2,3-triazole ring that links the two components. mdpi.comnih.gov This strategy is widely employed in medicinal chemistry and chemical biology for creating bioconjugates and developing complex drug candidates. mdpi.comfluorochem.co.uk The 1,2,3-triazole ring itself is often considered a valuable pharmacophore and a stable linker in drug design. mdpi.com

For instance, an alkyne-modified molecule like this compound can be reacted with an azide-functionalized partner to form a stable conjugate, a process used in the development of targeted therapeutics and diagnostics. mdpi.com

Table 1: Conceptual Example of Click Chemistry Conjugation

| Alkyne Component | Azide Component | Reaction Type | Resulting Linkage |

|---|---|---|---|

| This compound | R-N₃ (e.g., Azido-functionalized peptide) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole |

The ethynyl (B1212043) group is a key participant in various metal-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, to generate extended π-conjugated systems. nih.govrsc.org These reactions involve coupling the terminal alkyne with aryl or vinyl halides, significantly extending the electronic conjugation of the molecule. Such extended π-systems are of great interest in materials science and medicinal chemistry. rsc.org

In a typical synthetic approach, a protected 3-iodo-1H-indazole is coupled with a variety of terminal alkynes using a palladium-copper catalyst system (Sonogashira conditions) to yield the corresponding 3-alkynyl-1H-indazole derivatives. nih.gov This method allows for the introduction of diverse aryl and aliphatic groups at the terminus of the ethynyl moiety, creating a library of compounds with varied electronic and steric properties. nih.govacs.org

Table 2: Synthesis of this compound Derivatives via Sonogashira Coupling

| Alkyne Partner | Resulting 3-Substituted Indazole Product | Reference |

|---|---|---|

| Phenylacetylene | 3-(Phenylethynyl)-1H-indazole | nih.gov |

| 3,5-Difluorophenylacetylene | 3-((3,5-Difluorophenyl)ethynyl)-1H-indazole | acs.org |

| 4-Cyanophenylacetylene | 4-((1H-Indazol-3-yl)ethynyl)benzonitrile | acs.org |

| 3-Aminophenylacetylene | 3-((1H-Indazol-3-yl)ethynyl)aniline | acs.org |

Data synthesized from described reactions in the source literature. nih.govacs.org

Utilization in Click Chemistry for Conjugation

Reactivity of the Indazole Nitrogen Atoms (N1-H)

The indazole ring contains two nitrogen atoms, with the N1 position bearing a proton in the most stable 1H-tautomer. chemicalbook.com This N1-H proton is acidic and represents a key site for functionalization through reactions like alkylation, arylation, and acylation. chemicalbook.com

A common and crucial transformation is the protection of the N1-H proton, which is often necessary to prevent unwanted side reactions during subsequent modifications at other positions of the molecule, such as the C3-ethynyl group. nih.gov The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. The N1-H can be readily deprotonated by a base and reacted with di-tert-butyl dicarbonate (B1257347) to install the Boc protecting group. nih.gov This group is stable under various reaction conditions, including Sonogashira couplings, and can be easily removed later using an acid like trifluoroacetic acid (TFA). nih.gov

Table 3: N1-H Protection and Deprotection Reactions

| Reaction | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| N1-Boc Protection | di-tert-butyl dicarbonate, Et₃N, DMAP, CH₃CN, rt | Protects the N1 position to direct reactivity towards C3 | nih.gov |

| N1-Boc Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | Removes the protecting group to yield the free N1-H | nih.gov |

Et₃N = Triethylamine (B128534), DMAP = 4-Dimethylaminopyridine, CH₃CN = Acetonitrile, CH₂Cl₂ = Dichloromethane (B109758), rt = room temperature.

Influence of Substituents on Chemical Transformations

Substituents on both the indazole ring and the group attached to the C3-ethynyl moiety can significantly influence the molecule's chemical reactivity and biological activity. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the end of the alkyne chain is critical for biological function, such as kinase inhibition. nih.govnih.gov

For example, in a series of this compound derivatives designed as PI3K pathway inhibitors, the choice of the aryl group coupled to the alkyne had a profound impact on inhibitory potency. nih.gov While simple phenyl or fluorophenyl substitutions resulted in poor activity, incorporating a pyridine (B92270) ring led to a significant increase in potency. nih.gov This suggests that the electronic properties and hydrogen-bonding capabilities of the substituent are crucial for molecular recognition at the target site. Similarly, replacing the indazole core with an isosteric pyrazolopyridine ring was found to be detrimental to activity, highlighting the importance of the indazole scaffold itself. nih.gov

Table 4: Influence of R-Group Substituent on PI3Kα Kinase Inhibition

| Compound R-Group (at alkyne terminus) | PI3Kα Inhibition (IC₅₀, µM) | Observation | Reference |

|---|---|---|---|

| Phenyl | >10 | Poor activity | nih.gov |

| 3,5-Difluorophenyl | >10 | Poor activity | nih.gov |

| 4-Pyridinyl | 0.361 | Most potent compound in the series | nih.gov |

| 3-Pyridinyl | 1.85 | Good potency | nih.gov |

| 3-Aminophenyl | 5.12 | Moderate activity | nih.gov |

| Cyclopentyl | >10 | Inactive | nih.gov |

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These findings demonstrate that strategic placement of substituents is a key tool for modulating the chemical and pharmacological profile of the this compound scaffold.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of 3 Ethynyl 1h Indazole Derivatives

Elucidating the Role of the 3-Ethynyl Moiety in Biological Interactions

The 3-ethynyl moiety of 3-ethynyl-1H-indazole is a critical determinant of its biological activity, primarily by acting as a versatile linker and interacting with target proteins. This rigid, linear group plays a important role in positioning the entire molecule within the binding site of enzymes, such as kinases. nih.govacs.org Its carbon-carbon triple bond can serve as a key structural feature that allows the molecule to span the active site and interact with specific residues. acs.org

For instance, in the context of BCR-ABL inhibitors, the ethynyl (B1212043) linker was designed to avoid the steric hindrance caused by the T315I mutation, a common mechanism of resistance to kinase inhibitors. acs.org This strategic placement allows the rest of the molecule to form crucial interactions with the kinase domain. acs.org The ethynyl group's ability to participate in various chemical reactions, such as nucleophilic additions and cycloadditions, further enhances its utility as a scaffold for creating diverse derivatives with a range of biological profiles.

The importance of the substituent attached to the ethynyl group is also paramount. Studies have shown that simple aliphatic or unsubstituted aromatic groups attached to the ethynyl moiety, such as phenyl, fluorophenyl, or cyclopropyl, often result in poor biological activity. nih.gov In contrast, incorporating specific aromatic systems, like a pyridine (B92270) ring, can significantly enhance potency. nih.gov This highlights that the ethynyl group not only acts as a structural linker but also positions key interacting moieties for optimal engagement with the biological target.

Impact of Substituents on the Indazole Scaffold on Biological Activity

Modifications to the indazole scaffold of this compound derivatives have a profound impact on their biological activity. These changes can influence the molecule's potency, selectivity, and pharmacokinetic properties through a combination of positional, electronic, and steric effects. ashp.org

Positional Effects of Substituents

The position of substituents on the indazole ring is a critical factor in determining the biological activity of its derivatives. nih.govmdpi.com Research has consistently shown that the placement of functional groups can dramatically alter a compound's efficacy.

For example, in a series of indazole derivatives developed as anticancer agents, substitutions at the C-5 position of the indazole ring have been a major focus for enhancing activity and selectivity. mdpi.com The introduction of various aromatic groups at this position via Suzuki coupling has been shown to allow for interactions with additional targets within kinases, thereby increasing the potential for potent inhibition. mdpi.com Specifically, a 3-fluorophenyl group at the C-5 position was found to be crucial for antitumor activity, with its replacement by other groups leading to a significant decrease in potency. mdpi.com

Conversely, modifications at other positions can be detrimental. For instance, moving an amino group from one position to another on the indazole ring resulted in a loss of potency in certain anticancer compounds. rsc.org Similarly, isosteric replacement of the indazole ring with a pyrazolopyridine ring was found to be detrimental for PI3Kα inhibition, indicating the specific importance of the indazole core in this context. nih.gov

The following table summarizes the observed positional effects of substituents on the indazole scaffold from various studies:

| Position of Substitution | Effect on Biological Activity | Reference |

| C-5 | Aromatic substitutions can enhance antitumor activity. | mdpi.com |

| C-5 | A 3-fluorophenyl group is important for antitumor activity. | mdpi.com |

| C-6 | A hydrophobic group can be beneficial for anticancer activity. | rsc.org |

| C-3 | Introduction of a hydrophilic group can improve properties. | rsc.org |

| Indazole Core | Replacement with pyrazolopyridine is detrimental for PI3Kα inhibition. | nih.gov |

Electronic and Steric Influences of Functional Groups

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly affect the electron density of the indazole ring system and its ability to form interactions such as hydrogen bonds and π-π stacking. For instance, the presence of electron-rich substituents, when favorably positioned, can lead to stronger interactions with fungal strains, enhancing antifungal efficacy. In another study, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, was found to be involved in halogen interactions with amino acid residues in the ABLT315I kinase domain, contributing to inhibitory potency. semanticscholar.org

Steric Effects: The size and shape of substituents (steric bulk) play a crucial role in how a molecule fits into the binding pocket of a protein. ashp.org Larger, bulkier groups can create steric hindrance, preventing the molecule from binding effectively. Conversely, a well-placed bulky group can enhance selectivity by preventing binding to off-target proteins. For example, replacing an ethyl group with a larger cyclobutyl group in a series of indazole-based selective estrogen receptor degraders (SERDs) led to enhanced potency. nih.gov However, the introduction of bulky groups like butyl or ethyl has also been shown to negatively impact anticancer activity in other indazole series.

The interplay between electronic and steric effects is complex and often context-dependent. The following table provides examples of how these properties of functional groups influence the biological activity of indazole derivatives.

| Functional Group Property | Influence on Biological Activity | Example Compound Series | Reference |

| Electronic | Electron-rich substituents can enhance antifungal activity. | Indazole-based antifungals | |

| Trifluoromethyl group can engage in halogen bonding. | ABLT315I inhibitors | semanticscholar.org | |

| Methoxy group substitution provides potent action. | MARK4 inhibitors | researchgate.net | |

| Steric | Larger cyclobutyl group enhances potency over ethyl. | Indazole-based SERDs | nih.gov |

| Bulky butyl or ethyl groups can decrease anticancer activity. | Anticancer indazoles | ||

| Increased steric bulk of PCy3 hinders formation of cis orientation. | Organometallic indoles | liverpool.ac.uk |

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional shape, or conformation, of this compound derivatives is intrinsically linked to their biological activity. nih.gov The molecule must adopt a specific conformation to fit optimally into the binding site of its target protein. The rigid nature of the ethynyl linker and the indazole ring system plays a significant role in defining the possible conformations the molecule can assume.

Computational modeling and docking studies are frequently employed to predict the preferred binding poses of these derivatives. nih.gov These studies have revealed that active compounds often adopt a conformation that allows for key interactions, such as hydrogen bonds, with specific amino acid residues in the active site. For example, in a study on PI3K inhibitors, docking studies showed that the lead compound, a this compound derivative, inserts deeply into the ATP-binding site. nih.gov This specific orientation is crucial for its inhibitory activity.

The relative orientation of different parts of the molecule, influenced by the steric bulk of substituents, can also affect biological performance. liverpool.ac.uk For instance, in a series of organometallic complexes containing a 5-ethynyl-3H-indole ligand, the orientation of the indole (B1671886) ring was found to be influenced by the steric encumbrance of ancillary ligands. liverpool.ac.uk This highlights how subtle changes in molecular geometry can have a significant impact on how the molecule interacts with its environment, which is a key aspect of its biological function.

Hydrogen Bonding Interactions and Active Site Binding

Hydrogen bonds are fundamental to the binding of this compound derivatives to their biological targets. molaid.comacs.org These non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen are crucial for stabilizing the ligand-protein complex and conferring specificity.

The indazole core itself is a key player in forming these interactions. The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors. For example, in the context of PI3K inhibitors, the N-2 atom of the this compound scaffold was predicted to form a hydrogen bond with the backbone carbonyl of the Val851 residue in the hinge region of the kinase. nih.gov Similarly, the N-1 proton of the indazole can also participate in hydrogen bonding.

Substituents on the indazole ring and the moiety attached to the ethynyl group can also introduce additional hydrogen bonding opportunities. For instance, an amino group on a phenyl ring attached to the ethynyl linker was found to form a hydrogen bond with the same Val851 residue. nih.gov In another example, the terminal nitrogen of a piperazinyl methylene (B1212753) tail in BCR-ABL inhibitors is predicted to be protonated and form a hydrogen bond with the carbonyl oxygen of an isoleucine residue in the activation loop. semanticscholar.org

The ability to form these specific hydrogen bonds is often a distinguishing feature of active compounds. The strategic placement of hydrogen bond donors and acceptors through chemical modification is a common strategy in drug design to enhance binding affinity and selectivity.

Target Specific Biological Activity Mechanisms in Preclinical Research

Phosphatidylinositol 3-Kinase (PI3K) Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is a central regulator of normal cellular processes, but its aberrant activation is a common event in many human cancers, promoting cell growth, proliferation, and survival. nih.gov The 3-ethynyl-1H-indazole scaffold has been utilized to develop inhibitors that target multiple nodes within this crucial pathway. nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.net

A series of novel this compound derivatives have been synthesized and assessed for their potential as kinase inhibitors. nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.net Certain compounds from this series demonstrated the ability to inhibit key components of the PI3K pathway, including PI3K, PDK1, and mTOR, with potencies in the low micromolar range. nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.net The capacity of these compounds to target multiple kinases within the same pathway may be advantageous in overcoming the oncogenic transformations driven by the activation of this pathway in cancer cells. nih.gov One particular derivative, compound 10 , was identified as a multiple PI3K/PDK1/mTOR inhibitor. nih.gov The shared structural homology in the ATP-binding pocket of PI3K and mTOR provides a basis for the dual inhibitory activity observed with some of these compounds. nih.gov

Further investigation into the inhibitory profile of this compound derivatives revealed a degree of isoform specificity. nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.netoncotarget.com Compound 10 , for instance, displayed a notable preference for the PI3Kα isoform, which is one of the most frequently mutated and oncogenic isoforms of PI3K in human cancers. nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.net This compound exhibited a 100-fold selectivity for PI3Kα over the β- and γ-isoforms. oncotarget.com The IC₅₀ values for one PI3Kα-specific compound were reported as 0.36 µM for PI3Kα, while being significantly higher for other isoforms: 40 µM for PI3Kβ, 10.7 µM for PI3Kδ, and 39 µM for PI3Kγ. oncotarget.com This isoform-specific inhibition is a promising feature for developing targeted therapies with potentially fewer off-target effects. nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.net

Table 1: Inhibitory Activity of a PI3Kα Isoform-Specific this compound Derivative oncotarget.com

| Kinase/Isoform | IC₅₀ (µM) |

|---|---|

| PI3Kα | 0.36 |

| PI3Kβ | 40 |

| PI3Kδ | 10.7 |

| PI3Kγ | 39 |

| mTOR | 3.87 |

| PDK1 | - |

Data derived from a study identifying a novel scaffold of 3-ethynyl-1H-indazoles.

The activation of AKT, a central kinase in the PI3K pathway, requires phosphorylation at two key residues: Thr308 and Ser473. nih.gov Studies on this compound derivatives have shown their ability to modulate this process. nih.gov Specifically, compounds 6 , 10 , and 13 were found to inhibit the phosphorylation of both AKT and its downstream substrate PRAS40. nih.gov Another compound, 9 , was observed to inhibit only AKT phosphorylation. nih.gov To determine the direct target, cell-free kinase assays were performed, which confirmed that the compounds active in cellular assays also inhibited both PI3K and PDK1 kinases directly. nih.gov The most potent of these, compound 10 , had an IC₅₀ of 361 nM against PI3Kα. nih.gov This demonstrates that the observed inhibition of AKT phosphorylation is a direct consequence of inhibiting its upstream activators, PI3K and PDK1. nih.gov

Isoform-Specific Inhibition (e.g., PI3Kα)

BCR-ABL Kinase Inhibition in Leukemia Models

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). tandfonline.com Inhibition of BCR-ABL is a clinically validated and effective therapeutic strategy for CML. tandfonline.com Derivatives of this compound have been developed as potent inhibitors of this oncogenic kinase.

Derivatives of 3-aminoindazole, which incorporate the this compound scaffold, have shown significant potency against the wild-type (WT) BCR-ABL kinase. tandfonline.comsemanticscholar.orgkist.re.kr One such compound, AKE-72 , a diarylamide 3-aminoindazole, exhibited an IC₅₀ value of less than 0.5 nM against BCR-ABL WT. tandfonline.comsemanticscholar.orgkist.re.kr Another compound, referred to as compound I , also showed potent inhibition with an IC₅₀ of 4.6 nM. semanticscholar.org In cellular assays, AKE-72 effectively suppressed the proliferation of Ba/F3 cells expressing wild-type BCR-ABL with a GI₅₀ of 9.6 nM. semanticscholar.org These findings highlight the potent activity of this class of compounds against the native form of the BCR-ABL kinase.

A major challenge in CML therapy is the emergence of resistance to tyrosine kinase inhibitors like imatinib, often due to mutations in the BCR-ABL kinase domain. semanticscholar.orgmdpi.com The T315I mutation, known as the "gatekeeper" mutation, confers resistance to most first and second-generation inhibitors. semanticscholar.orgmdpi.com The this compound scaffold has been instrumental in designing inhibitors that can overcome this resistance. semanticscholar.orgresearchgate.netacs.org The ethynyl (B1212043) linker in these compounds is a key structural feature that allows the molecule to avoid steric clash with the bulky isoleucine residue at position 315. acs.org

The compound AKE-72 demonstrated remarkable potency against the T315I mutant, with an IC₅₀ of 9 nM. tandfonline.comsemanticscholar.orgkist.re.kr This represented a significant improvement over the lead compound I , which had an IC₅₀ of 227 nM against the same mutant. semanticscholar.org Another series of alkyne-containing inhibitors based on this scaffold also showed potent activity, with the first compound synthesized having an EC₅₀ of 92 nM against the T315I mutant. nih.gov Furthermore, AKE-72 was also potent against a panel of other clinically relevant BCR-ABL mutants. tandfonline.comsemanticscholar.orgkist.re.kr The potent activity of these compounds against both wild-type and the highly resistant T315I mutant makes them promising candidates for the treatment of CML. tandfonline.comsemanticscholar.orgkist.re.kr

Table 2: Inhibitory Activity of this compound Derivatives against Wild-Type and T315I Mutant BCR-ABL tandfonline.comsemanticscholar.orgkist.re.krnih.gov

| Compound | BCR-ABL WT (IC₅₀/EC₅₀) | BCR-ABL T315I (IC₅₀/EC₅₀) |

|---|---|---|

| AKE-72 | < 0.5 nM (IC₅₀) | 9 nM (IC₅₀) |

| Compound I | 4.6 nM (IC₅₀) | 227 nM (IC₅₀) |

| Compound 3 (from alkyne series) | < 1 nM (EC₅₀) | 92 nM (EC₅₀) |

Data compiled from multiple preclinical studies.

Activity Against Imatinib-Resistant Mutants (e.g., T315I)

Other Kinase Target Interactions

Research has explored the potential of this compound derivatives as inhibitors of the c-MET kinase, a receptor tyrosine kinase often dysregulated in cancer. A novel series of ATP competitive type-III inhibitors of both wild-type and D1228V mutant c-MET were developed from a 3-substituted indazole lead. acs.org Through structure-based drug design, these inhibitors were optimized to achieve nanomolar activities in biochemical and cellular assays. acs.org Co-crystallization studies confirmed that these compounds bind to the c-MET kinase domain, displacing a key water molecule and forming a hydrogen bond with the backbone of residue R1227. acs.org

The this compound scaffold has also been utilized to develop inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial mediators of tumor angiogenesis. mdpi.comresearchgate.net

One study reported the design of hybrid molecules combining the 1H-indazol-3-amine scaffold with benzohydroxamic acids to create dual FGFR1 and histone deacetylase (HDAC) inhibitors. researchgate.net A lead compound from this series demonstrated moderate inhibitory activity against FGFR1. researchgate.net

Furthermore, a derivative of 3-aminoindazole, AKE-72, exhibited significant inhibitory activity against a panel of kinases, including FGFR1 and VEGFR-2, with inhibition percentages ranging from 83.9% to 99.3%. semanticscholar.org This broad-spectrum activity highlights the potential of the indazole scaffold to be developed into multi-tyrosine kinase inhibitors. semanticscholar.org

c-MET Kinase Inhibition

Investigating Mechanisms of Antiproliferative Activity in Cellular Assays

The kinase inhibitory activity of this compound derivatives translates into potent antiproliferative effects in various cancer cell lines.

A series of 3-ethynyl-1H-indazoles were synthesized and evaluated for their ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.govnih.gov Several compounds in this series demonstrated low micromolar inhibition of PI3K, PDK1, and mTOR kinases. nih.govnih.gov The most promising compounds exhibited antiproliferative activity against human cancer cell lines, including prostate (PC3), breast (MDA-MB-231 and MCF7), and cervical (HeLa) cancers. nih.gov One particular compound, which showed potent inhibition of PI3Kα, mTOR, and PDK1, was also effective against glioblastoma U87 cells in three-dimensional cultures. nih.gov

Another study focused on diarylamide 3-aminoindazole derivatives and their anti-leukemic activity. The compound AKE-72 displayed potent antiproliferative activity against a panel of human leukemia cell lines. semanticscholar.org Notably, it induced total growth inhibition of K-562 cells, which overexpress BCR-ABL, at a concentration of 154 nM. semanticscholar.org This represented a significant improvement in efficacy compared to the initial lead compound. semanticscholar.org

The antiproliferative effects of these compounds are often evaluated using assays such as the sulforhodamine B (SRB) assay, which measures cell density. semanticscholar.org The results from these cellular assays, combined with the biochemical kinase inhibition data, provide a comprehensive understanding of the anticancer potential of the this compound scaffold.

Interactive Data Table: Antiproliferative Activity of a 3-aminoindazole Derivative (AKE-72)

| Cell Line | Growth Inhibition (GI) at 10 µM | GI50 (µM) | Total Growth Inhibition (TGI) (µM) | Lethal Concentration 50 (LC50) (µM) |

| K-562 | >100% | <0.01 | 0.154 | 5.25 |

| Other Leukemia Lines | >100% | - | - | - |

| Data sourced from a study on diarylamide 3-aminoindazoles. semanticscholar.org |

Interactive Data Table: Kinase Inhibition Profile of a 3-aminoindazole Derivative (AKE-72)

| Kinase Target | % Inhibition |

| c-Kit | 83.9 - 99.3 |

| FGFR1 | 83.9 - 99.3 |

| FLT3 | 83.9 - 99.3 |

| FYN | 83.9 - 99.3 |

| LCK | 83.9 - 99.3 |

| LYN | 83.9 - 99.3 |

| PDGFRb | 83.9 - 99.3 |

| RET | 83.9 - 99.3 |

| VEGFR2 | 83.9 - 99.3 |

| YES | 83.9 - 99.3 |

| c-Src | 64.5 - 73 |

| FMS | 64.5 - 73 |

| Data represents the range of inhibition observed for a panel of kinases. semanticscholar.org |

Computational and Structural Biology Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking has been a cornerstone in rationalizing the binding modes and structure-activity relationships (SAR) of 3-ethynyl-1H-indazole derivatives, particularly as kinase inhibitors. researchgate.net These simulations provide a three-dimensional perspective on how these ligands fit into the active sites of their target proteins.

For instance, in the context of the phosphatidylinositol 3-kinase (PI3K) pathway, docking studies of this compound derivatives into the ATP-binding site of PI3Kα have revealed key interactions. nih.gov A particularly potent compound, referred to as compound 10 in the study by Barile et al., was shown to insert deeply into the ATP-binding site. nih.govoncotarget.com The simulation predicted multiple hydrogen bonds stabilizing the complex:

The N-2 atom of the indazole ring forms a hydrogen bond with the hydroxyl group of Tyr836. nih.govoncotarget.com

The NH-1 group of the indazole interacts with the backbone carbonyl of Asp810. nih.govoncotarget.com

The protonated nitrogen of an attached pyridine (B92270) ring engages with the backbone carbonyl of Val851 in the hinge region. nih.govoncotarget.com

Similarly, docking studies were employed to understand the binding of 3-aminoindazole derivatives targeting BCR-ABL kinase, including the challenging T315I mutant. semanticscholar.orgtandfonline.com In these models, the indazole ring demonstrated stable binding within the ATP binding site of both the wild-type and mutant kinases. semanticscholar.orgtandfonline.com Critical hydrogen bonds were observed between the indazole's NH and 3-NH2 groups and the residues Glu316 and Met318, respectively. semanticscholar.org The binding was further stabilized by π-π stacking interactions with Phe317. semanticscholar.org

The following table summarizes the inhibitory activities of selected this compound derivatives against kinases in the PI3K pathway, which were rationalized using molecular docking.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound 10 (Barile et al.) | PI3Kα | 0.361 |

| Compound 9 (Barile et al.) | PDK1 | 1.85 |

| Compound 6 (Barile et al.) | PDK1 | 1.05 |

| Compound 13 (Barile et al.) | PDK1 | 5.12 |

Advanced Computational Modeling for Activity Prediction

Beyond standard docking, more advanced computational methods have been applied to refine activity predictions and guide the synthesis of optimized this compound analogues.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules, which govern their reactivity and interactions. DFT calculations have been used to parameterize the effects of the ethynyl (B1212043) group on the indazole scaffold, particularly its electron-withdrawing nature, to improve the accuracy of molecular docking and activity prediction for targets like PI3K/AKT1. DFT has also been employed to evaluate the mechanisms of reactions involving the indazole ring, such as regioselective alkylations, by calculating partial charges and Fukui indices via natural bond orbital (NBO) analyses. beilstein-journals.org These theoretical calculations help rationalize observed experimental outcomes and guide further chemical modifications. beilstein-journals.org Semi-empirical QM methods have also been used to study the formation and tautomeric stability of the indazole ring system itself. mst.edu

Free Energy Perturbation (FEP) is a rigorous computational method used to predict the change in binding affinity resulting from a chemical modification. This technique, often combined with WaterMap analysis, has been pivotal in the optimization of indazole-based inhibitors. WaterMap analysis identifies the locations and thermodynamic properties (enthalpy and entropy) of water molecules within a protein's binding site. acs.orgacs.org Unstable, high-energy water molecules represent ideal targets for displacement by a ligand's functional group, as their removal can lead to a significant gain in binding affinity. acs.orgunibo.it

In the development of type-III inhibitors for c-MET kinase, FEP and WaterMap were used to guide the optimization of an indazole-containing lead compound. acs.org WaterMap analysis of the c-MET binding pocket identified a high-energy water molecule proximal to the 3-position of the indazole ring. acs.org Subsequent FEP calculations predicted that substituting this position with small functional groups to displace this water molecule would be highly favorable for binding affinity. acs.org This computational guidance led to the synthesis of compounds with nanomolar activity. acs.org

Quantum Mechanical Studies (e.g., DFT Calculations)

Elucidating Binding Modes and Allosteric Effects

Computational studies have been crucial in elucidating the precise binding modes of this compound derivatives. These compounds predominantly act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of kinases, preventing the natural substrate from binding. nih.govoncotarget.com

The docking models for PI3Kα clearly show the ligand occupying the space normally taken by ATP, with the indazole core acting as a scaffold that positions other functional groups to interact with key features of the pocket, such as the hinge region, affinity pocket, and ribose pocket. nih.govoncotarget.com For BCR-ABL kinase, the binding mode of a 3-amino-4-ethynyl indazole derivative was shown to involve hydrogen bonds with the hinge region residue Met318 and further stabilization through interactions with residues in the DFG motif and the hydrophobic pocket. semanticscholar.orgtandfonline.com

While most research has focused on ATP-competitive (orthosteric) binding, the field of kinase inhibition is also exploring allosteric inhibitors, which bind to sites other than the ATP pocket. tandfonline.com However, for the this compound scaffold, the primary mechanism elucidated through computational and structural studies is ATP-competitive inhibition. nih.govoncotarget.com The detailed binding modes revealed for PI3K, c-MET, and ABL kinases confirm this interaction style. nih.govsemanticscholar.orgacs.org

Designing ATP-Mimetic and Hinge-Binding Ligands

The this compound scaffold has been identified as a novel and effective ATP-mimetic scaffold. nih.gov This means its core structure mimics the adenine (B156593) part of ATP, allowing it to anchor within the kinase ATP-binding site. The design strategy often involves attaching various side chains to this core to achieve potency and selectivity.

A critical interaction for many kinase inhibitors is with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. Forming one or more hydrogen bonds with the backbone of this region is a hallmark of many potent ATP-competitive inhibitors. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. mdpi.com

In the case of this compound derivatives targeting PI3K, the design explicitly targeted the hinge. nih.gov Molecular modeling showed that a pyridine ring attached to the ethynyl linker could form a crucial hydrogen bond with the backbone carbonyl of Val851 in the hinge region, an interaction that significantly contributed to the compound's inhibitory potency. nih.govoncotarget.com This rational design approach, guided by computational modeling, highlights the power of using the this compound core to create potent hinge-binding, ATP-mimetic ligands. nih.govmdpi.com

The table below details the specific interactions of a this compound derivative within the PI3Kα binding site, as predicted by molecular docking.

| Ligand Moiety | Interaction Type | Target Residue | Binding Site Region |

|---|---|---|---|

| Indazole N-2 Atom | Hydrogen Bond | Tyr836 | Affinity Pocket |

| Indazole NH-1 | Hydrogen Bond | Asp810 | Affinity Pocket |

| Pyridine Ring NH | Hydrogen Bond | Val851 | Hinge Region |

Advanced Research Applications and Future Perspectives

Development of 3-Ethynyl-1H-Indazole Analogs as Lead Compounds for Optimization

The this compound framework serves as a valuable starting point for the development of novel therapeutic agents. nih.gov Its amenability to chemical modification allows for the systematic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A notable example is the development of a series of this compound derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. nih.govnih.govresearchgate.net Through systematic structure-activity relationship (SAR) studies, researchers have identified analogs with low micromolar to nanomolar inhibitory activity against key kinases in this pathway, such as PI3K, PDK1, and mTOR. nih.govnih.gov For instance, the introduction of specific substituents on the ethynyl (B1212043) moiety and the indazole ring has led to the discovery of compounds with significant anti-proliferative activity in cancer cell lines. nih.govresearchgate.net

The optimization process often involves the exploration of different substitution patterns on the indazole core and the terminal alkyne. This allows for the fine-tuning of the molecule's interaction with the target protein, leading to improved efficacy and reduced off-target effects. The development of these analogs has provided valuable insights into the structural requirements for potent and selective kinase inhibition, paving the way for the design of next-generation anticancer drugs. nih.govoncotarget.com

Rational Design of Novel Selective and Multi-Kinase Inhibitors

The this compound scaffold has proven to be a versatile platform for the rational design of both selective and multi-kinase inhibitors. nih.govnih.gov The rigid nature of the indazole ring system provides a stable anchor for positioning key pharmacophoric features within the ATP-binding site of kinases, while the ethynyl group offers a vector for introducing various substituents to achieve desired selectivity profiles. nih.govoncotarget.com

Computational modeling and structure-based drug design have played a crucial role in guiding the design of these inhibitors. nih.govresearchgate.net By understanding the binding modes of this compound derivatives within the active sites of different kinases, researchers can introduce modifications to enhance interactions with specific residues, thereby increasing selectivity. researchgate.net For example, the design of a PI3Kα isoform-specific inhibitor was achieved through computational modeling that revealed a novel binding mode. nih.govnih.gov

Conversely, the scaffold can be adapted to target multiple kinases simultaneously. This approach is particularly relevant in cancer therapy, where targeting redundant signaling pathways can overcome drug resistance. nih.gov For instance, derivatives of this compound have been developed as dual PI3K/mTOR inhibitors and pan-BCR-ABL inhibitors, demonstrating the scaffold's utility in creating multi-targeted agents. nih.govoncotarget.comsemanticscholar.orgtandfonline.com

Below is a table summarizing the inhibitory activities of selected this compound analogs against various kinases:

| Compound | Target Kinase(s) | IC50 (µM) | Reference |

| Compound 10 | PI3Kα | 0.361 | nih.gov |

| PDK1 | 3.87 | nih.gov | |

| mTOR | - | nih.gov | |

| Compound 194 | PI3Kα | 0.36 | oncotarget.com |

| PI3Kβ | 40 | oncotarget.com | |

| PI3Kδ | 10.7 | oncotarget.com | |

| PI3Kγ | 39 | oncotarget.com | |

| AKE-72 (5) | BCR-ABLWT | <0.0005 | semanticscholar.orgtandfonline.com |

| BCR-ABLT315I | 0.009 | semanticscholar.orgtandfonline.com |

Exploration of this compound in Chemical Biology Tools

The terminal ethynyl group of this compound makes it an ideal candidate for use in chemical biology, particularly in the realm of bioorthogonal chemistry. nih.gov This functionality allows for "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which enable the specific labeling and tracking of biomolecules in living systems. nih.gov

These bioorthogonal reactions are characterized by their high selectivity and efficiency in aqueous environments, making them suitable for studying biological processes without interfering with native biochemistry. nih.gov this compound and its derivatives can be incorporated into probes to study a variety of biological pathways and molecular interactions. For example, an ethynyl-containing indazole could be used to identify the protein targets of a drug by attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, after the drug has bound to its target.

This approach has significant implications for target identification and validation in drug discovery. By understanding which proteins a drug candidate interacts with, researchers can better predict its efficacy and potential side effects. The use of this compound-based probes represents a powerful strategy for elucidating complex biological networks and accelerating the development of new therapeutics.

Potential in Materials Science Research (e.g., Fluorescent Molecules)

The unique photophysical properties of the indazole ring system, combined with the versatility of the ethynyl group, make this compound a promising scaffold for the development of novel materials, particularly fluorescent molecules. researchgate.netrsc.org The extended π-conjugation provided by the ethynyl linkage can lead to materials with interesting optical and electronic properties.

Researchers have synthesized 3-keto-indazole derivatives that exhibit multi-colored phosphorescence, with the emission color being tunable by altering the substituents on the molecule. rsc.org These compounds have shown room-temperature phosphorescence when dispersed in a solid matrix, a highly desirable property for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. rsc.org

The synthesis of indazole derivatives with extended π-conjugated systems is an active area of research. researchgate.net The ability to modify the ethynyl group allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For instance, the introduction of different aryl or heterocyclic groups onto the alkyne can modulate the absorption and emission wavelengths of the molecule. The development of new synthetic methods to create a diverse range of ethynyl-indazole derivatives is crucial for exploring their full potential in materials science. researchgate.netresearchgate.net

Strategies for Expanding the Chemical Diversity of Ethynyl-Indazole Scaffolds

Expanding the chemical diversity of ethynyl-indazole scaffolds is essential for unlocking their full potential in both medicinal chemistry and materials science. nih.govescholarship.org Several synthetic strategies are being employed to achieve this goal, focusing on the modification of both the indazole core and the ethynyl substituent. researchgate.net

One common approach is the use of cross-coupling reactions, such as the Sonogashira coupling, to introduce a wide variety of substituents onto the 3-position of the indazole ring. nih.govacs.org This method allows for the facile synthesis of a library of compounds with different electronic and steric properties at the ethynyl terminus. nih.govdoi.org

Furthermore, diversification can be achieved by modifying the indazole ring itself. jmchemsci.comacs.org This can involve the introduction of substituents at various positions on the benzene (B151609) ring or the derivatization of the nitrogen atoms. mdpi.com For example, C-H functionalization strategies are being explored to directly add new functional groups to the indazole core, providing a more atom-economical approach to diversification. researchgate.net

The development of novel cyclization methods to construct the indazole ring from different starting materials also contributes to expanding the available chemical space. researchgate.netresearchgate.netresearchgate.net These strategies, combined with the ability to modify the ethynyl group, provide a powerful toolkit for generating a vast array of novel ethynyl-indazole derivatives with diverse structures and properties. nih.gov

Q & A

Basic: What are the fundamental physicochemical properties of 3-ethynyl-1H-indazole, and how can researchers validate its structural identity?

Answer:

this compound (CHN) has a molecular weight of 143.17 g/mol and features a planar indazole core with an ethynyl substituent at the 3-position. Key properties include:

- Melting Point : Not explicitly reported, but thermal stability can be assessed via differential scanning calorimetry (DSC).

- Spectroscopic Signatures :

- IR : Stretching vibrations for the ethynyl group (~2100 cm) and indazole N-H (~3400 cm).

- NMR : H NMR shows aromatic protons (δ 7.2–8.1 ppm) and the ethynyl proton (δ ~3.1 ppm). C NMR confirms sp-hybridized carbons (δ ~70–80 ppm).

- Validation : Cross-reference with synthetic intermediates (e.g., X-ray crystallography data from analogous indazoles in ) and compare spectral data with databases .

Basic: What are the standard synthetic routes for this compound, and how can side reactions be minimized?

Answer:

Synthesis typically involves:

Core Formation : Cyclization of o-aminobenzonitrile derivatives under acidic conditions to form the indazole scaffold.

Ethynylation : Sonogashira coupling of 3-iodo-1H-indazole with terminal alkynes (e.g., ethynyltrimethylsilane) using Pd catalysts ().

Optimization Tips :

- Use anhydrous solvents (THF or DMF) to prevent hydrolysis.

- Monitor reaction progress via TLC to avoid over-functionalization.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove Pd residues .

Basic: How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

Answer:

- X-ray Crystallography : Resolve bond lengths (e.g., C≡C: ~1.20 Å) and angles (e.g., C-C≡C: ~180°) to confirm planarity ().

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 144.1.

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 75.51%, H: 4.93%, N: 19.56%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at –20°C to prevent degradation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ().

Advanced: Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

- HPLC-MS/MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with MRM transitions for high sensitivity (LOD: ~0.1 ng/mL).

- GC-FID : Derivatize with BSTFA to enhance volatility (retention time: ~12 min).

- Validation : Perform spike-recovery experiments (85–115% acceptable range) and cross-validate with NMR for purity ().

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target binding?

Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., NO) at the 5-position to enhance π-stacking with aromatic residues ( ).

- Ethynyl Modifications : Replace ethynyl with propargyl ethers to improve solubility (e.g., PEGylation) without sacrificing binding affinity.

- Computational Docking : Use AutoDock Vina to predict binding poses with targets like kinase domains ().

Advanced: What computational methods predict the electronic properties of this compound for material science applications?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-311++G(d,p)) to assess redox activity ( ).

- Molecular Dynamics (MD) : Simulate interactions with graphene surfaces to design conductive polymers.

- TD-DFT : Predict UV-Vis absorption spectra (λmax ~270 nm) for optoelectronic applications .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP levels in cell viability tests).

- Meta-Analysis : Compare IC values across studies using funnel plots to identify outliers ( ).

- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity (e.g., kinase inhibition vs. off-target effects) .

Advanced: What strategies enable regioselective functionalization of this compound for medicinal chemistry?

Answer:

- Protection-Deprotection : Temporarily protect the indazole N-H with Boc groups to direct ethynyl reactions ().

- Microwave Synthesis : Accelerate Sonogashira coupling (30 min vs. 24 h) with controlled temperature (80°C).

- Directed C-H Activation : Use Pd(OAc)/ligand systems to functionalize the 6-position selectively .

Advanced: How does this compound interact with neurological targets (e.g., mGluR5), and what experimental models validate efficacy?

Answer:

- Binding Assays : Radiolabel with H and measure displacement in rat cortical membranes (K < 100 nM).

- In Vivo Models : Test anticonvulsant activity in PTZ-induced seizure models (dose range: 10–50 mg/kg).

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess glutamate current modulation ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.